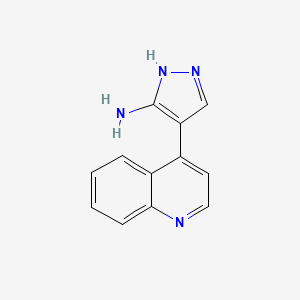
4-(quinolin-4-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(quinolin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole
Aplicaciones Científicas De Investigación
4-(quinolin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The compound “4-(quinolin-4-yl)-1H-pyrazol-5-amine” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied for their interactions with cells and their efficacy against typical drugs in the market . .
Mode of Action
It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . The mode of action of quinoline derivatives often involves interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Quinolinyl-pyrazoles have been studied for their interactions with cells . These interactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Quinolinyl-pyrazoles have been studied for their efficacy against typical drugs in the market . This suggests that the compound could have potential therapeutic effects.
Safety and Hazards
Direcciones Futuras
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards these compounds are of great interest .
Análisis Bioquímico
Biochemical Properties
The 4-(Quinolin-4-yl)-1H-pyrazol-5-amine has been found to interact with the ribonucleoprotein of the influenza virus, demonstrating an inhibition rate of 80.65% at 100 µM . This suggests that the compound may interfere with the replication of the virus by inhibiting the function of the ribonucleoprotein .
Cellular Effects
In cellular assays, this compound has shown significant anti-influenza virus activity against different influenza virus strains including A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2) and influenza B virus . This indicates that the compound may have broad-spectrum antiviral activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves interaction with the PA−PB1 subunit of RNA polymerase . This interaction likely disrupts the function of the RNA polymerase, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
The compound has demonstrated significant anti-influenza virus activity in both cytopathic effect assay and plaque inhibition assay .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine typically involves the construction of the quinoline and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the quinoline and pyrazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(quinolin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Pyrazole derivatives: Such as celecoxib, known for its anti-inflammatory effects.
Uniqueness
4-(quinolin-4-yl)-1H-pyrazol-5-amine is unique due to its combined structural features of quinoline and pyrazole, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-quinolin-4-yl-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBFPXGFSEYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)
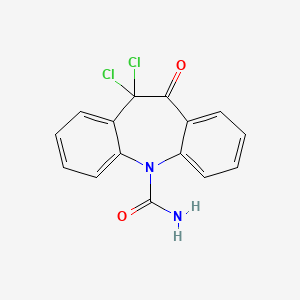
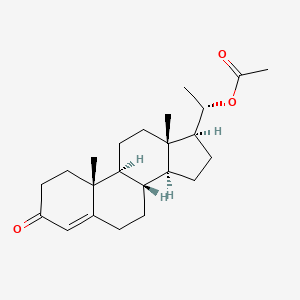

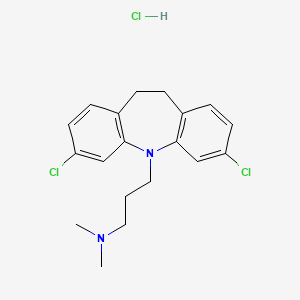
![2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)
![Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate](/img/structure/B583137.png)
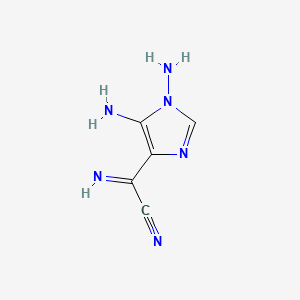
![2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B583139.png)
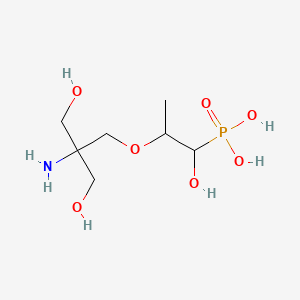
![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
